
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane typically involves the acetylation of 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: 1,4-Bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: This compound has a similar phenyl structure but with methoxy groups instead of acetoxy groups.
1,6-Bis-(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: Another similar compound with methoxy and hydroxy groups.
Uniqueness
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is unique due to its acetoxy groups, which provide distinct reactivity and potential applications compared to similar compounds with methoxy or hydroxy groups. The presence of acetoxy groups can influence the compound’s solubility, stability, and interactions with other molecules.
特性
CAS番号 |
65987-46-4 |
|---|---|
分子式 |
C26H30O8 |
分子量 |
470.5 g/mol |
IUPAC名 |
[2-acetyloxy-4-[4-(3,4-diacetyloxyphenyl)-2,3-dimethylbutyl]phenyl] acetate |
InChI |
InChI=1S/C26H30O8/c1-15(11-21-7-9-23(31-17(3)27)25(13-21)33-19(5)29)16(2)12-22-8-10-24(32-18(4)28)26(14-22)34-20(6)30/h7-10,13-16H,11-12H2,1-6H3 |
InChIキー |
GWOKMFBQLPXPFD-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(C)CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


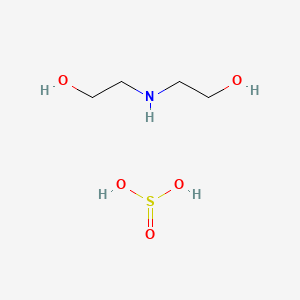
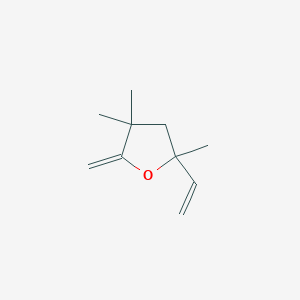

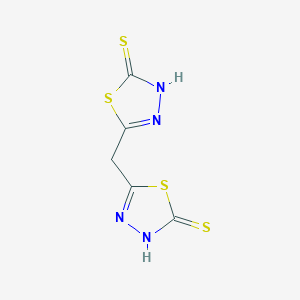
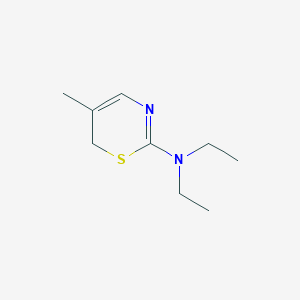
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
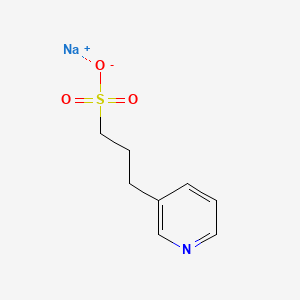
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)
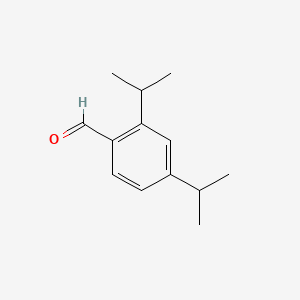
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
